Chloromethyl (4-nitrophenyl) carbonate
Overview
Description
Chloromethyl (4-nitrophenyl) carbonate, also known as p-nitrophenyl chloroformate, is a coupling agent used in the synthesis of ureas, carbamates, and carbonates . It is also used as a building block in solid-phase peptide synthesis (SPPS) to obtain altered side chain functionalities in peptides .
Synthesis Analysis
4-Nitrophenyl chloroformate is used to block hydroxyl groups in nucleosides. It was applied to synthesize 4-nitrophenyl-5′O-tritylthymidine-3′-carbonate in 89% yield .Molecular Structure Analysis
The molecular formula of Chloromethyl (4-nitrophenyl) carbonate is C8H6ClNO5 . The InChI code is 1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 . The Canonical SMILES is C1=CC(=CC=C1N+[O-])OC(=O)OCCl .Physical And Chemical Properties Analysis
The molecular weight of Chloromethyl (4-nitrophenyl) carbonate is 231.59 g/mol . The compound has a melting point of 56-58 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Summary of the Application
A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . These compounds were then screened for their antimicrobial and antioxidant activities .
Methods of Application or Experimental Procedures
The compounds were characterized by IR, NMR, Mass spectra and CHN analysis . The antimicrobial and antioxidant activities were evaluated using appropriate methodologies .
Results or Outcomes
The compounds exhibited promising antibacterial activity against B. subtilis, S. aureus, E. coli, K. pneumoniae and P. aeruginosa, antifungal activity against A. niger, A. flavus and R. arrhizus and strong antioxidant activity (DPPH and ABTS) when compared with the standard drugs streptomycin, norfloxacin and ascorbic acid . Molecular docking studies revealed that the synthesized compounds have exhibited significant binding modes with high dock scores ranging from − 6.8 to − 9.8 against DNA Gyrase A .
2. Catalytic Reduction of 4-Nitrophenol
Summary of the Application
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
Methods of Application or Experimental Procedures
Various nanostructured materials were synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction was monitored by UV–visible spectroscopic techniques .
Results or Outcomes
The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
3. Medical Research
Summary of the Application
Chloromethyl (4-nitrophenyl) carbonate can be used as a lead compound for drug development.
Methods of Application or Experimental Procedures
In medical research, Chloromethyl (4-nitrophenyl) carbonate can be synthesized and tested for its potential therapeutic effects.
Results or Outcomes
It exhibits potent antitumor, antiviral, and antibacterial activities.
4. Environmental Research
Summary of the Application
Chloromethyl (4-nitrophenyl) carbonate can be used in environmental research.
Methods of Application or Experimental Procedures
In environmental research, Chloromethyl (4-nitrophenyl) carbonate can be synthesized and tested for its potential environmental effects.
Results or Outcomes
The specific outcomes of this application are not mentioned in the source.
5. Industrial Research
Summary of the Application
Chloromethyl (4-nitrophenyl) carbonate can be used in industrial research.
Methods of Application or Experimental Procedures
In industrial research, Chloromethyl (4-nitrophenyl) carbonate can be synthesized and tested for its potential industrial effects.
Results or Outcomes
The specific outcomes of this application are not mentioned in the source.
6. Catalytic Reduction of Nitrophenols
Summary of the Application
Chloromethyl (4-nitrophenyl) carbonate can be used in the catalytic reduction of nitrophenols .
Methods of Application or Experimental Procedures
Various nanostructured materials were synthesized and used as catalysts for the reduction of nitrophenols in the presence of reducing agents . The reaction was monitored by UV–visible spectroscopic techniques .
Results or Outcomes
The review discusses different aspects of model catalytic reduction related to thermodynamics parameters . It also discusses the plausible pathways of catalytic reduction of nitrophenols by various types of nanostructured materials .
Safety And Hazards
properties
IUPAC Name |
chloromethyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWCUYBIVJSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380672 | |
Record name | chloromethyl (4-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl (4-nitrophenyl) carbonate | |
CAS RN |
50780-50-2 | |
Record name | chloromethyl (4-nitrophenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | chloromethyl 4-nitrophenyl carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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